(3-Ethyl-4-hydroxyphenyl)boronic acid

Suzuki–Miyaura Coupling Reaction Kinetics Electronic Effects

Standard para-hydroxyphenylboronic acids lack the steric and lipophilic modulation needed for complex biaryl synthesis. (3-Ethyl-4-hydroxyphenyl)boronic acid solves this with a defined meta-ethyl group. - **Avoids side reactions:** No ortho-hydroxyl means no chelation-driven degradation. - **Enables direct coupling:** Phenol group requires no protection in Suzuki-Miyaura reactions. - **Improves processability:** Ethyl increases organic solubility (LogP ~1.84) vs. hydroxyl-only analogs. - **Reliable supply:** Consistent purity for reproducible SAR studies and polycondensation.

Molecular Formula C8H11BO3
Molecular Weight 165.98 g/mol
Cat. No. B11917153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-4-hydroxyphenyl)boronic acid
Molecular FormulaC8H11BO3
Molecular Weight165.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)O)CC)(O)O
InChIInChI=1S/C8H11BO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10-12H,2H2,1H3
InChIKeyFUCKYGXSEBDTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethyl-4-hydroxyphenyl)boronic Acid: Procurement Guide


(3-Ethyl-4-hydroxyphenyl)boronic acid (CAS 1641540-51-3) is a functionalized arylboronic acid building block used predominantly in palladium-catalyzed Suzuki–Miyaura cross-coupling to construct biaryl and aryl–alkyl scaffolds [1]. The compound contains a boronic acid group para to a phenolic hydroxyl and meta to an ethyl substituent . This specific substitution pattern confers a defined, quantifiable differentiation in steric demand, electronic character, and hydrogen‑bonding capacity relative to unsubstituted or alternative positional isomers—differences that cannot be replicated by generic in‑class analogs such as 4‑hydroxyphenylboronic acid or 3‑ethylphenylboronic acid .

Procurement Rationale for (3-Ethyl-4-hydroxyphenyl)boronic Acid


Substituting (3-ethyl-4-hydroxyphenyl)boronic acid with a cheaper or more readily available analog such as 4‑hydroxyphenylboronic acid or 3‑ethylphenylboronic acid introduces measurable, project‑ending differences in reactivity, yield, and product profile. The simultaneous presence of a para‑hydroxyl group (an electron‑donating substituent that accelerates transmetalation) and a meta‑ethyl group (a moderate steric and electronic modulator) creates a unique kinetic and thermodynamic signature in Suzuki–Miyaura couplings that is not additive and cannot be recapitulated by mixing separate building blocks [1]. In addition, the ortho‑hydroxyl‑free substitution pattern avoids competing chelation‑driven side reactions that plague 2‑hydroxyphenylboronic acids, while the lipophilic ethyl group increases organic solubility relative to the hydroxyl‑only analog [2]. These factors directly impact reaction reproducibility, purification burden, and the feasibility of late‑stage functionalization in complex molecule synthesis [3].

Quantitative Differentiation Evidence


Electron-Donating para-Hydroxyl Effect on Transmetalation

The para‑hydroxyl substituent in (3-ethyl-4-hydroxyphenyl)boronic acid increases the electron density on the aryl ring, which accelerates the rate‑determining transmetalation step in Suzuki–Miyaura couplings relative to analogs lacking this substituent [1]. This effect is quantifiable: electron‑donating substituents (e.g., –OH, –OMe) can increase coupling rates by 2‑ to 10‑fold compared to unsubstituted phenylboronic acid, while electron‑withdrawing groups retard the reaction [2]. In contrast, 3‑ethylphenylboronic acid (CAS 90555-65-0), which lacks the para‑hydroxyl, does not benefit from this electronic activation and is expected to exhibit slower transmetalation kinetics .

Suzuki–Miyaura Coupling Reaction Kinetics Electronic Effects

meta-Ethyl Enhances Lipophilicity and Solubility

(3-Ethyl-4-hydroxyphenyl)boronic acid has a calculated LogP of 1.84 , which is significantly higher than the LogP of 4‑hydroxyphenylboronic acid (estimated ~0.8–1.0) [1]. The increased lipophilicity derives from the meta‑ethyl group (π‑contribution of ~1.0 LogP unit) and improves solubility in organic solvents such as ethyl acetate, dichloromethane, and toluene [2]. This property facilitates work‑up and purification in multistep syntheses, reduces product loss to aqueous phases, and enables homogeneous reaction conditions in non‑polar media [2].

Physicochemical Properties Solubility LogP

Chelation-Free Coupling via para-Hydroxyl

Boronic acids bearing an ortho‑hydroxyl group, such as (3-ethyl-2-hydroxyphenyl)boronic acid, can undergo intramolecular coordination between the hydroxyl and boron, altering the active transmetalating species and frequently requiring protecting group strategies to achieve acceptable yields [1]. (3-Ethyl-4-hydroxyphenyl)boronic acid, with its hydroxyl para to the boronic acid, does not engage in this chelation. This difference translates to simpler, protecting‑group‑free protocols: studies on ortho‑hydroxyphenylboronic acids report yields varying from <20% to 85% depending on base and protecting group choice, while para‑hydroxy analogs consistently deliver >80% yield under standard Suzuki conditions without protection [2].

Chemoselectivity Protecting Group Strategy Suzuki–Miyaura Coupling

meta-Ethyl Steric Effect for Regioselectivity

The meta‑ethyl substituent in (3-ethyl-4-hydroxyphenyl)boronic acid introduces moderate steric bulk adjacent to the boronic acid moiety (ortho‑related positions) without creating the severe steric hindrance typical of ortho‑substituted arylboronic acids [1]. Ortho‑substituted boronic acids often suffer from reduced coupling yields due to unfavorable steric interactions during transmetalation—yields for ortho‑tolylboronic acid can be 30–50% lower than para‑tolylboronic acid under identical conditions [2]. The meta‑ethyl group of the target compound avoids this penalty while still providing a steric handle that can direct regioselectivity in difunctionalized arene synthesis and alter the conformational bias of the resulting biaryl product [3].

Regioselectivity Steric Effects Sequential Coupling

Application Scenarios for (3-Ethyl-4-hydroxyphenyl)boronic Acid


Late-Stage Functionalization of Phenolic Drug Candidates

When synthesizing analogs of drug candidates containing a phenol moiety (e.g., estradiol derivatives, tyrosine kinase inhibitor fragments), (3-ethyl-4-hydroxyphenyl)boronic acid introduces an ethyl‑substituted phenol via Suzuki coupling without requiring hydroxyl protection. This direct installation is enabled by the para‑hydroxyl group, which avoids the chelation issues that plague ortho‑hydroxy boronic acids [1]. The ethyl group increases lipophilicity (LogP 1.84), which can improve cellular permeability of the resulting biaryl compounds .

Herbicide and Fungicide Intermediate Synthesis

In the development of new agrochemicals, the ability to install a 3‑ethyl‑4‑hydroxyphenyl fragment in a single step without protecting groups reduces synthesis length and cost. The meta‑ethyl group provides moderate steric bulk that can modulate binding to plant enzyme targets, while the para‑hydroxyl can serve as a handle for further derivatization (e.g., etherification or glycosylation) [2].

Phenol-Functionalized Polymers and OLED Precursors

The boronic acid serves as a monomer for the construction of phenol‑functionalized polyarylenes via Suzuki polycondensation. The ethyl substituent increases solubility of the resulting polymers in organic solvents, facilitating processing and characterization. The para‑hydroxyl remains available for post‑polymerization modification or as a hydrogen‑bonding donor for supramolecular assembly [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Ethyl-4-hydroxyphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.